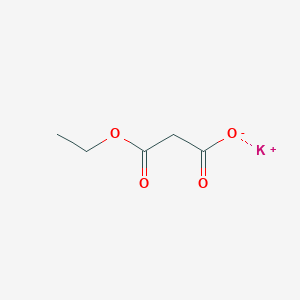
Randaiol
概要
説明
Molecular Structure Analysis
Randaiol has a molecular formula of C15H14O3 and a molecular weight of 242.3 . Its structure includes a benzene ring with hydroxyl and prop-2-enyl groups .Physical And Chemical Properties Analysis
Randaiol is an oil-like substance . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .科学的研究の応用
Nanotechnology
Randaiol: has shown promising potential in the field of nanotechnology . Its unique properties make it an excellent candidate for the development of nanomaterials , nanotools , and nanodevices . These applications include:
Medicine
In medicine , Randaiol’s applications are diverse and impactful, particularly in the development of new therapeutic methods and diagnostic tools :
Environmental Studies
Randaiol: also finds applications in environmental studies , where it can be used to monitor and manage environmental health :
作用機序
Target of Action
Randaiol, a potent antioxidant, primarily targets Reactive Oxygen Species (ROS) in the body . ROS are formed as an inevitable byproduct of the normal metabolism of oxygen and play a vital role in many physiological processes . High levels of ros can be detrimental, leading to lipid peroxidation, protein oxidation, and dna damage, which can result in cell dysfunction and death .
Mode of Action
Randaiol interacts with its targets by inhibiting Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production . This interaction results in the compound exhibiting anti-inflammatory and antioxidant activities .
Biochemical Pathways
The primary biochemical pathway affected by Randaiol is the ROS pathway. By inhibiting LPS-induced NO production, Randaiol helps maintain the balance between the production and degradation of ROS . This action prevents the accumulation of large amounts of ROS, which are highly reactive and can cause cellular damage .
Result of Action
The primary result of Randaiol’s action is the prevention of ROS-induced cellular damage . By inhibiting LPS-induced NO production, Randaiol reduces the levels of ROS in the body, thereby preventing lipid peroxidation, protein oxidation, and DNA damage . This action ultimately prevents cell dysfunction and death, which are widely considered to be the main causes of various diseases, including diabetic complications and neurodegenerative diseases .
Safety and Hazards
特性
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQCVMGDSBIIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318736 | |
| Record name | Randaiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Randaiol | |
CAS RN |
87562-14-9 | |
| Record name | Randaiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87562-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Randaiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the presence of Randaiol in Magnolia officinalis?
A1: Randaiol has been identified as a constituent in various parts of the Magnolia officinalis plant. Studies have successfully isolated randaiol from the stem bark [], leaves [], and the plant material sourced from China [].
Q2: Has there been any research on Randaiol's potential in addressing neurodegenerative diseases?
A2: While not extensively studied, one preliminary in silico study investigated the potential of several electron-shuttling compounds from Magnolia officinalis, including randaiol, as potential candidates for Parkinson’s Disease treatment []. The study utilized molecular docking simulations to assess the binding affinity of these compounds to five Parkinson's Disease-related proteins. Randaiol, alongside magnatriol B and obovatol, demonstrated promising binding interactions with these proteins, suggesting its potential as a starting point for further research in this area [].
Q3: What analytical techniques are typically employed to characterize and quantify Randaiol?
A4: The isolation and structural characterization of Randaiol from natural sources commonly involve a combination of chromatographic and spectroscopic techniques. Researchers often utilize various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), to separate Randaiol from other compounds present in plant extracts [, , ]. The isolated compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)








